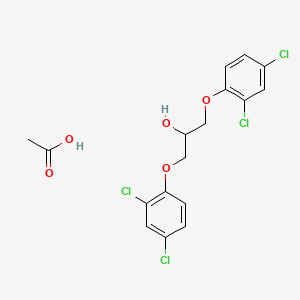
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by the introduction of the 1,3-dioxan-5-yl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and various amines for the substitution reactions.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used triazine compound with applications in herbicides.
4,6-Dichloro-1,3,5-triazin-2-amine: A simpler analog with similar reactivity.
1,3,5-Triazine-2,4,6-triamine:
Propiedades
Número CAS |
64369-53-5 |
|---|---|
Fórmula molecular |
C7H8Cl2N4O2 |
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
4,6-dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8Cl2N4O2/c8-5-11-6(9)13-7(12-5)10-4-1-14-3-15-2-4/h4H,1-3H2,(H,10,11,12,13) |
Clave InChI |
OYJSOKPTDVAMLY-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)NC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


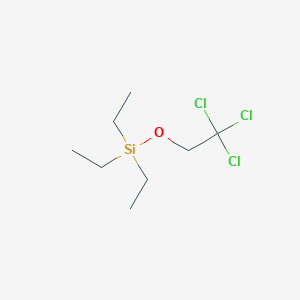
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
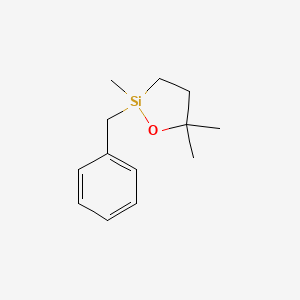
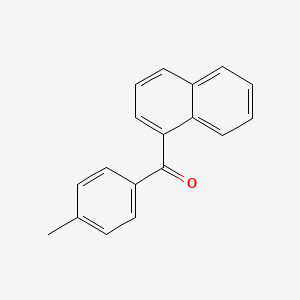
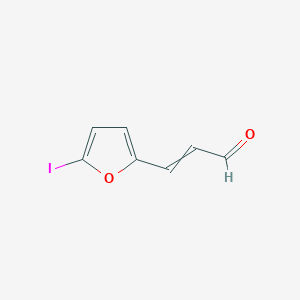
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

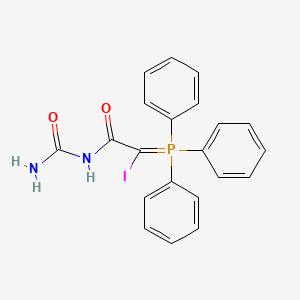
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
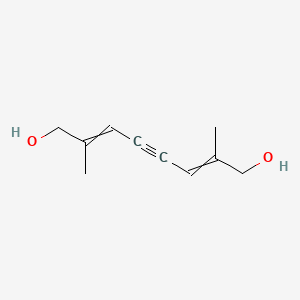
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
